molecular formula C8H7BrN2O B3220060 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190322-71-4

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B3220060
CAS No.: 1190322-71-4
M. Wt: 227.06 g/mol
InChI Key: ZFXZYUHKUAUDTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents allow for specific interactions with biological targets and enable the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXZYUHKUAUDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249760
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-71-4
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 2
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 3
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 4
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 5
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 6
Reactant of Route 6
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

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